4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde
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Overview
Description
4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a bromine atom, a fluoroethyl group, and a pyrazole ring with a carbaldehyde functional group. Its molecular formula is C6H6BrFN2O, and it is often used as an intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Bromine Atom: Bromination of the pyrazole ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.
Addition of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution using a fluoroethyl halide in the presence of a base.
Formylation: The final step involves the formylation of the pyrazole ring to introduce the carbaldehyde group. This can be achieved using reagents such as Vilsmeier-Haack reagent or formylation agents like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Amines, Thiols, Nucleophilic reagents
Major Products Formed
Oxidation: 4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid
Reduction: 4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-3-methanol
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used
Scientific Research Applications
4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly in the field of anti-inflammatory and anticancer drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde is primarily related to its ability to interact with specific molecular targets and pathways. The presence of the bromine and fluoroethyl groups enhances its reactivity and binding affinity to certain enzymes and receptors. The carbaldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-(2-fluoroethyl)-1H-pyrazole
- 4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid
- 4-Bromo-1-(2-fluoroethyl)-3-methyl-1H-pyrazole
Uniqueness
4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde stands out due to the presence of the carbaldehyde group, which imparts unique reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its utility in various research applications.
Properties
Molecular Formula |
C6H6BrFN2O |
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Molecular Weight |
221.03 g/mol |
IUPAC Name |
4-bromo-1-(2-fluoroethyl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C6H6BrFN2O/c7-5-3-10(2-1-8)9-6(5)4-11/h3-4H,1-2H2 |
InChI Key |
BLOIPRYOATZCJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CCF)C=O)Br |
Origin of Product |
United States |
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